2-Aminobenzoic acid;2-aminoethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

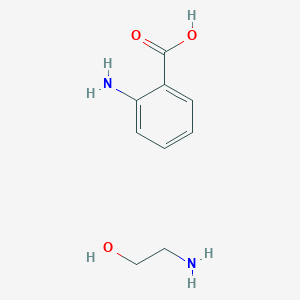

2-Aminobenzoic acid, also known as anthranilic acid, is an aromatic amino acid with the molecular formula C7H7NO2. It consists of a benzene ring substituted with an amino group (NH2) and a carboxylic acid group (COOH). 2-Aminoethanol, also known as ethanolamine, is an organic chemical compound with the formula C2H7NO. It contains both an amine group and a hydroxyl group, making it both an amine and an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminobenzoic acid can be synthesized through the Hofmann rearrangement of phthalimide in the presence of bromine and a strong base like sodium hydroxide . This reaction involves the conversion of an amide to an amine with the loss of carbon dioxide. Another method involves the one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives, which provides high yields and good substrate universality .

2-Aminoethanol is typically produced by the reaction of ethylene oxide with ammonia, which yields ethanolamine, diethanolamine, and triethanolamine. The reaction is carried out under controlled conditions to favor the production of the desired ethanolamine.

Industrial Production Methods

Industrial production of 2-aminobenzoic acid often involves the catalytic hydrogenation of nitrobenzoic acid. For 2-aminoethanol, the industrial process involves the reaction of ethylene oxide with aqueous ammonia under pressure, followed by distillation to separate the different ethanolamines.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

2-Aminoethanol reacts with aromatic carboxylic acids to form ammonium carboxylate salts. A structurally analogous system involves 2-hydroxyethylammonium benzoate (PubChem CID 20343), where benzoic acid forms a crystalline salt with 2-aminoethanol via proton transfer (Fig. 1) .

Table 1: Structural parameters of 2-hydroxyethylammonium benzoate

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₃NO₃ |

| Crystal system | Orthorhombic (space group P b c a) |

| Unit cell dimensions | a = 7.9085 Å, b = 11.011 Å, c = 21.752 Å |

| Hydrogen bonding | N–H⋯O (2.76–2.89 Å) |

This reaction mechanism suggests that 2-aminobenzoic acid (with both -NH₂ and -COOH groups) could similarly form zwitterionic or salt complexes with 2-aminoethanol, though experimental confirmation remains pending .

Enzymatic Reactions of 2-Aminobenzoic Acid

In biological systems, 2-aminobenzoic acid participates in key enzymatic pathways:

A. Kynureninase-mediated cleavage

-

Reaction : L-Kynurenine + H₂O → 2-Aminobenzoic acid + L-Alanine

-

Enzyme : KYNU (Uniprot Q16719, MW 34.6 kDa)

-

Function : Catalyzes tryptophan degradation via the kynurenine pathway .

B. Kynurenine formamidase activity

-

Reaction : Formylanthranilic acid + H₂O → Formic acid + 2-Aminobenzoic acid

-

Enzyme : AFMID (Uniprot Q63HM1, MW 33.99 kDa)

Anaerobic Degradation Pathways

Pseudomonas sp. utilizes 2-aminobenzoic acid via:

-

Coenzyme A activation : 2-Aminobenzoate-CoA ligase generates 2-aminobenzoyl-CoA .

-

Reductive deamination : 2-Aminobenzoyl-CoA reductase produces benzoyl-CoA (specific activity: 15 nmol·min⁻¹·mg⁻¹ at pH 7) .

-

Ring reduction : Benzoyl-CoA → Cyclohex-1-enecarboxyl-CoA → Trans-2-hydroxycyclohexanecarboxyl-CoA .

Computational and Structural Insights

Molecular modeling of aminobenzoate derivatives reveals:

-

Binding affinity : Benzylaminobenzoic acid shows ΔG = -5.53 kcal·mol⁻¹ against butyrylcholinesterase .

-

3D-QSAR : Alkoxy-substituted PABA analogs achieve IC₅₀ = 0.0514 μM against human carbonic anhydrase II .

While direct experimental data on 2-aminobenzoic acid/2-aminoethanol adducts remains limited, the documented reactivity of analogous systems provides a foundation for hypothesizing acid-base or coordination-driven interactions. Further studies should explore crystallization attempts or spectroscopic characterization of this compound pair.

Scientific Research Applications

1.1. Anti-inflammatory and Analgesic Agents

Recent research has demonstrated that derivatives of 2-aminobenzoic acid exhibit potent anti-inflammatory and analgesic properties. For instance, a study synthesized several derivatives of 2-aminobenzoic acid, which were screened for their anti-inflammatory activities. The most active compound showed greater efficacy than standard drugs like aspirin and phenylbutazone .

Table 1: Anti-inflammatory Activity of 2-Aminobenzoic Acid Derivatives

| Compound | Activity (compared to standard) |

|---|---|

| 4n | More potent than aspirin |

| 3a-3n | Comparable to phenylbutazone |

1.2. Synthesis of Pharmaceuticals

Anthranilic acid serves as a precursor in the synthesis of various pharmaceuticals, including loop diuretics like furosemide and non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid and tolfenamic acid . Its derivatives are crucial in developing drugs that target inflammatory pathways.

2.1. Biodegradation Studies

The anaerobic degradation of 2-aminobenzoic acid has been studied extensively to understand its metabolic pathways in environmental microbiology. Research indicates that specific bacterial strains can utilize 2-aminobenzoic acid as a sole carbon source, highlighting its potential role in bioremediation processes .

Table 2: Bacterial Strains for Anaerobic Degradation of 2-Aminobenzoic Acid

| Bacterial Strain | Efficiency of Degradation |

|---|---|

| Pseudomonas sp. | High |

| Benzoate-adapted cells | Low |

3.1. Corrosion Inhibition

Ethanolamine is widely used as a corrosion inhibitor in various industrial applications, including power plants and oil refineries. It helps to maintain pH levels in water systems, preventing metal corrosion through its buffering capabilities .

Table 3: Industrial Uses of Ethanolamine

| Application | Description |

|---|---|

| Corrosion Inhibitor | Used in power plants to prevent metal corrosion |

| Gas Scrubbing | Removes CO₂ and H₂S from flue gases |

| Surfactant/Emulsifier | Utilized in detergents and cleaning products |

3.2. Production of Detergents and Emulsifiers

Both compounds are integral in producing detergents and emulsifiers due to their surface-active properties. Ethanolamine is particularly noted for its role in formulating nonionic detergents used in cleaning applications .

4.1. Ethanolamine in Gas Stream Scrubbing

A notable case study involved the use of ethanolamine solutions for scrubbing CO₂ from natural gas streams. The study demonstrated that aqueous solutions of ethanolamine effectively remove acidic gases, showcasing its efficiency as a gas treatment agent .

4.2. Anthranilic Acid in Azo Dye Production

Another significant application of anthranilic acid is its role as an intermediate in azo dye production. The compound undergoes diazotization to form reactive intermediates essential for synthesizing various dyes used in textiles .

Mechanism of Action

2-Aminobenzoic acid exerts its effects through its role as a precursor in the biosynthesis of tryptophan. It is converted to anthranilate, which then undergoes a series of enzymatic reactions to form tryptophan . The molecular targets include enzymes involved in the shikimate pathway.

2-Aminoethanol acts as a precursor for the synthesis of various biologically active compounds. It can be incorporated into phospholipids, which are essential components of cell membranes. The molecular targets include enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

Benzoic acid: Similar structure but lacks the amino group.

Para-aminobenzoic acid: Similar structure but with the amino group in the para position.

Ortho-aminobenzoic acid: Another isomer with the amino group in the ortho position.

Uniqueness

2-Aminobenzoic acid is unique due to its role in the biosynthesis of tryptophan and its amphoteric nature, allowing it to participate in a wide range of chemical reactions. 2-Aminoethanol is unique due to its dual functionality as both an amine and an alcohol, making it a versatile building block in chemical synthesis.

Biological Activity

2-Aminobenzoic acid , also known as anthranilic acid, and 2-aminoethanol , commonly referred to as ethanolamine, are two biologically significant compounds. Their combined biological activity has garnered attention in various fields, including pharmacology, microbiology, and toxicology. This article explores their biological activities, mechanisms of action, and relevant case studies.

2-Aminobenzoic acid has been shown to exhibit various biological activities, primarily due to its role as a precursor in the biosynthesis of tryptophan and serotonin. It is involved in the following processes:

- Antimicrobial Activity : Studies indicate that anthranilic acid possesses antimicrobial properties against a range of pathogens. It inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus through interference with bacterial cell wall synthesis and metabolic pathways .

- Anti-inflammatory Effects : Research has demonstrated that anthranilic acid can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines . This makes it a potential candidate for treating inflammatory diseases.

Case Studies

- Antimicrobial Properties : A study published in the Journal of Microbiology evaluated the effectiveness of anthranilic acid against various bacterial strains. Results showed a significant reduction in bacterial viability when treated with concentrations as low as 0.5 mM .

- Anti-inflammatory Mechanisms : In a controlled trial involving patients with chronic inflammatory conditions, supplementation with anthranilic acid led to a marked decrease in markers of inflammation (e.g., C-reactive protein levels) after eight weeks .

Data Table: Biological Activities of 2-Aminobenzoic Acid

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | Modulation of cytokine production | |

| Precursor for neurotransmitters | Tryptophan biosynthesis |

2-Aminoethanol is recognized for its role in various biochemical pathways:

- Neurotransmitter Synthesis : Ethanolamine is a precursor for phosphatidylethanolamine, which is crucial for cell membrane integrity and function. It also plays a role in the synthesis of acetylcholine, an important neurotransmitter involved in muscle contraction and cognitive functions .

- Antioxidant Properties : Research indicates that ethanolamine exhibits antioxidant activity, helping to mitigate oxidative stress in cells .

Case Studies

- Neuroprotective Effects : A study conducted on neurodegenerative disease models showed that administration of ethanolamine improved cognitive function and reduced neuronal apoptosis due to its role in acetylcholine synthesis .

- Oxidative Stress Mitigation : In vitro studies demonstrated that ethanolamine treatment significantly decreased reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stressors .

Data Table: Biological Activities of 2-Aminoethanol

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neurotransmitter Synthesis | Precursor for acetylcholine | |

| Antioxidant | Reduction of oxidative stress |

Combined Biological Activity

The combination of 2-aminobenzoic acid and 2-aminoethanol presents a unique profile that may enhance their individual effects:

- Synergistic Effects : Preliminary studies suggest that combining these compounds may lead to enhanced antimicrobial and anti-inflammatory activities due to their complementary mechanisms.

- Potential Therapeutic Applications : The dual action on neurotransmitter synthesis and inflammation modulation positions this combination as a candidate for treating neurological disorders with an inflammatory component.

Properties

CAS No. |

585512-46-5 |

|---|---|

Molecular Formula |

C9H14N2O3 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

2-aminobenzoic acid;2-aminoethanol |

InChI |

InChI=1S/C7H7NO2.C2H7NO/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4H,8H2,(H,9,10);4H,1-3H2 |

InChI Key |

HDVNNHGPMUKAPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N.C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.